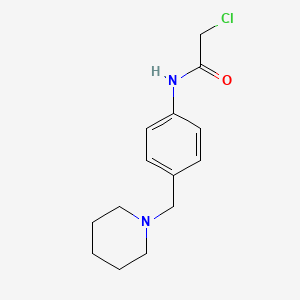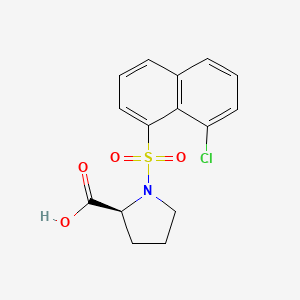
4-Amino-N-(2-ethoxy-5-methylphenyl)-3-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-N-(2-ethoxy-5-methylphenyl)-3-methylbenzamide is an organic compound with a complex structure It is characterized by the presence of an amino group, an ethoxy group, and a methyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-(2-ethoxy-5-methylphenyl)-3-methylbenzamide typically involves multi-step organic reactions. One common method includes:
Nitration: The starting material, 3-methylbenzoic acid, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Amidation: The resulting amine reacts with 2-ethoxy-5-methylbenzoyl chloride to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Amino-N-(2-ethoxy-5-methylphenyl)-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary amines.
Scientific Research Applications
4-Amino-N-(2-ethoxy-5-methylphenyl)-3-methylbenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Amino-N-(2-ethoxy-5-methylphenyl)-3-methylbenzamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, affecting their structure and function. The ethoxy and methyl groups may influence the compound’s hydrophobicity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-N-(2-methoxy-5-methylphenyl)-3-methylbenzamide
- 4-Amino-N-(2-ethoxy-5-chlorophenyl)-3-methylbenzamide
- 4-Amino-N-(2-ethoxy-5-methylphenyl)-3-ethylbenzamide
Uniqueness
4-Amino-N-(2-ethoxy-5-methylphenyl)-3-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its ethoxy group, in particular, may enhance its solubility and reactivity compared to similar compounds.
Properties
CAS No. |
1706444-85-0 |
|---|---|
Molecular Formula |
C17H20N2O2 |
Molecular Weight |
284.35 g/mol |
IUPAC Name |
4-amino-N-(2-ethoxy-5-methylphenyl)-3-methylbenzamide |
InChI |
InChI=1S/C17H20N2O2/c1-4-21-16-8-5-11(2)9-15(16)19-17(20)13-6-7-14(18)12(3)10-13/h5-10H,4,18H2,1-3H3,(H,19,20) |
InChI Key |
JNQNLLQBZWNZPE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C)NC(=O)C2=CC(=C(C=C2)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


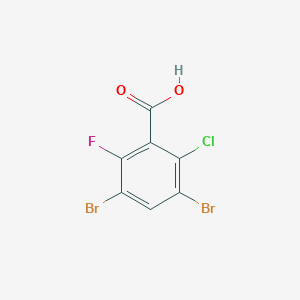
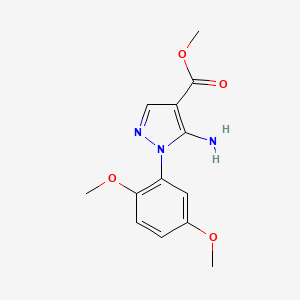

![4-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)aniline](/img/structure/B15228335.png)




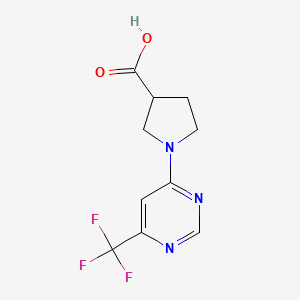

![4-Allyl-7-oxo-2-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B15228383.png)
![7-Methyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-8(7H)-one](/img/structure/B15228391.png)
